molecular formula C14H13BrN2O2 B7759665 3-Carbamoyl-1-phenacylpyridinium bromide CAS No. 5469-10-3

3-Carbamoyl-1-phenacylpyridinium bromide

Cat. No. B7759665
Key on ui cas rn: 5469-10-3
M. Wt: 321.17 g/mol
InChI Key: XWYLXEIXVJBLRS-UHFFFAOYSA-N
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Patent
US04324855

Procedure details

17.5 g of phenacyl bromide was dissolved in 16 ml of acetone combined with a hot solution prepared by dissolving 10.73 g of nicotinamide in 24 ml of alcohol, and heated for 5 minutes on a steam bath. After cooling, crystals thus formed were collected by filtration and washed with alcohol and benzene to obtain 15.5 g of slightly yellow crystals (3-carbamoyl-1-phenacylpyridinium bromide).
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
10.73 g
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
24 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Br:10])[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3].[C:11]([NH2:19])(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[N:14][CH:13]=1>CC(C)=O>[Br-:10].[C:11]([C:12]1[CH:13]=[N+:14]([CH2:1][C:2]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)=[O:3])[CH:15]=[CH:16][CH:17]=1)(=[O:18])[NH2:19] |f:3.4|

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br
Name
Quantity
16 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10.73 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)N
Name
alcohol
Quantity
24 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
heated for 5 minutes on a steam bath
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
crystals thus formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with alcohol and benzene

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(N)(=O)C=1C=[N+](C=CC1)CC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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